

1,11-Dodecadiyne: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 1,11-Dodecadiyne

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Linear C12 Linker

1,11-dodecadiyne is a linear, twelve-carbon hydrocarbon chain featuring terminal alkyne groups at both ends ($\text{HC}\equiv\text{C}-(\text{CH}_2)_8-\text{C}\equiv\text{CH}$).^[1] This symmetrical structure is not merely a simple organic molecule; it is a highly versatile bifunctional linker that has found significant application in materials science, polymer chemistry, and the synthesis of complex organic scaffolds relevant to drug discovery. The presence of terminal alkynes— sp -hybridized carbon atoms with high electron density—confers exceptional chemical reactivity, making them prime candidates for constructing molecular wires, 2D networks, and other nanostructures.^{[2][3]}

The utility of **1,11-dodecadiyne** stems from the precise spatial separation and reactivity of its terminal functional groups. The eight-carbon methylene spacer provides flexibility and a defined length, allowing for the controlled assembly of larger, well-defined architectures. This guide provides a comprehensive overview of the structural formula, synthesis, spectroscopic identity, and key reactive pathways of **1,11-dodecadiyne**, offering a technical resource for its effective application in advanced research.

Molecular Structure and Physicochemical Properties

The structural integrity of **1,11-dodecadiyne** is the foundation of its utility. A clear understanding of its basic properties is essential before its incorporation into any synthetic

workflow.

Structural Formula:

The molecule consists of a central polymethylene chain of eight carbon atoms, flanked on each side by an ethynyl group.

Key Physicochemical Data:

Property	Value	Source
IUPAC Name	dodeca-1,11-diyne	[4]
Molecular Formula	C ₁₂ H ₁₈	[1]
Molecular Weight	162.27 g/mol	[1]
CAS Number	20521-44-2	[1]
Monoisotopic Mass	162.14085 Da	[4]
Physical State	Liquid	[5]

Spectroscopic Validation: Confirming the Structure

The unambiguous identification of **1,11-dodecadiyne** is paramount for ensuring experimental reproducibility and the validity of downstream applications. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique for confirming the presence of the key functional groups—the terminal alkynes.

- **C-H Stretch (alkynyl):** A sharp, characteristic absorption band is expected around 3300 cm⁻¹. This peak is diagnostic for the hydrogen atom attached to an sp-hybridized carbon (≡C-H) and is a primary indicator of a terminal alkyne.

- **C≡C Stretch (alkynyl):** A weaker, sharp band typically appears in the region of 2100-2260 cm^{-1} . The intensity of this peak can be low due to the relatively symmetric nature of the molecule, but its presence is a key confirmation.^[6]
- **C-H Stretch (alkyl):** Stronger absorptions will be observed just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}), corresponding to the C-H stretching vibrations of the $-(\text{CH}_2)_8-$ polymethylene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the carbon and hydrogen framework of the molecule.

^1H NMR Spectroscopy: The symmetry of the molecule simplifies the proton NMR spectrum. We expect to see:

- $\delta \approx 1.9$ ppm (triplet, 2H): This signal corresponds to the terminal alkynyl protons ($\equiv\text{C-H}$). The coupling to the adjacent methylene group ($-\text{CH}_2-$) results in a triplet.
- $\delta \approx 2.2$ ppm (multiplet, 4H): These are the protons on the methylene groups adjacent to the triple bonds ($-\text{CH}_2-\text{C}\equiv$).
- $\delta \approx 1.2-1.6$ ppm (multiplet, 12H): This broad multiplet represents the overlapping signals from the remaining six methylene groups in the center of the alkyl chain.

^{13}C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure:

- $\delta \approx 84$ ppm: The sp -hybridized carbons directly bonded to the alkyl chain ($\text{C}\equiv\text{C-H}$).
- $\delta \approx 68$ ppm: The terminal sp -hybridized carbons ($\text{C}\equiv\text{C-H}$).
- $\delta \approx 18-30$ ppm: A series of peaks corresponding to the eight sp^3 -hybridized carbons of the methylene chain.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.

- **Molecular Ion (M^+):** In an electron ionization (EI) experiment, a peak at $m/z = 162.14$ would correspond to the molecular ion.[4]
- **Adducts:** In softer ionization techniques like electrospray ionization (ESI), common adducts such as $[M+H]^+$ (m/z 163.14813) or $[M+Na]^+$ (m/z 185.13007) are predicted.[4]

Synthesis of 1,11-Dodecadiyne: A Practical Workflow

A common and reliable method for synthesizing **1,11-dodecadiyne** is through the alkylation of acetylene with a suitable dihaloalkane, such as 1,8-dibromooctane. This process is typically carried out in liquid ammonia with a strong base like sodium amide (NaNH_2).

Experimental Protocol: Synthesis via Sodamide/Liquid Ammonia

This protocol describes a robust, field-proven method for the gram-scale synthesis of **1,11-dodecadiyne**.

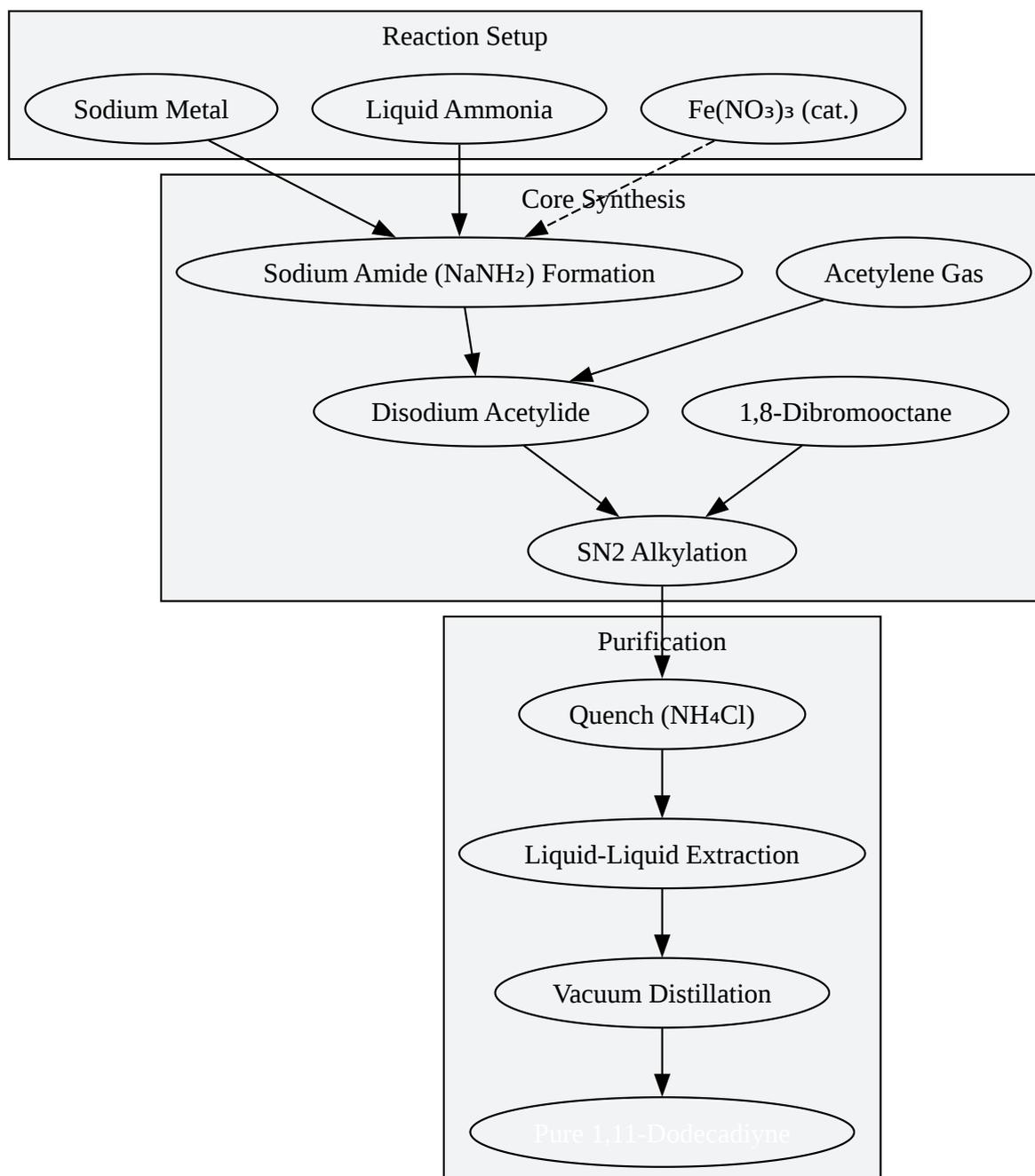
Causality: The use of liquid ammonia ($-33\text{ }^\circ\text{C}$) provides a low-temperature medium that can dissolve alkali metals and their amides while also being a suitable solvent for acetylene gas. Sodium amide is a powerful base, strong enough to deprotonate acetylene ($\text{pK}_a \approx 25$) to form the sodium acetylide nucleophile.

Step-by-Step Methodology:

- **Setup:** A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under an inert atmosphere (e.g., argon).
- **Ammonia Condensation:** Anhydrous ammonia gas is condensed into the flask to approximately half its volume.
- **Sodium Amide Formation:** Small, clean pieces of sodium metal are added cautiously to the liquid ammonia, followed by a catalytic amount of ferric nitrate ($\text{Fe}(\text{NO}_3)_3$). The reaction is complete when the characteristic deep blue color of the solvated electron disappears, and a gray suspension of sodium amide is formed.
- **Acetylene Addition:** Purified acetylene gas is bubbled through the stirred suspension of sodium amide. This forms the disodium acetylide intermediate.

- **Alkylation:** A solution of 1,8-dibromooctane in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to the reaction mixture over several hours. The temperature must be maintained at -33 °C. This is a critical step; slow addition prevents dimerization and polymerization side reactions.
- **Quenching:** After the addition is complete and the reaction has stirred for several hours, the reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide.
- **Workup:** The ammonia is allowed to evaporate overnight. The remaining residue is partitioned between water and a nonpolar organic solvent (e.g., hexane or diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **1,11-dodecadiyne** as a colorless liquid.

Synthetic Workflow Diagram



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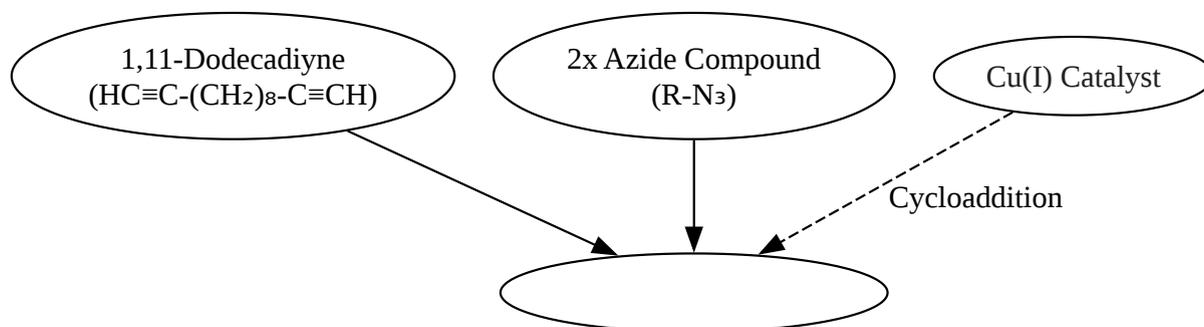
Key Reactions and Applications

The terminal alkyne groups of **1,11-dodecadiyne** are its reactive centers, enabling a wide range of transformations. Alkynes are versatile building blocks for constructing valuable molecular scaffolds.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This is arguably the most powerful application of terminal alkynes. The Cu(I)-catalyzed reaction between an alkyne and an azide forms a stable 1,2,3-triazole linkage with exceptional efficiency and selectivity. Because **1,11-dodecadiyne** is a bis-alkyne, it can be used to link two azide-containing molecules or to form polymers.

Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise fashion to form the triazole ring. This process is highly reliable and is a cornerstone of bioconjugation and materials science.[7]



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Sonogashira Coupling

This palladium/copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] Using **1,11-dodecadiyne**, one can couple aromatic or vinylic groups to both ends of the C12 chain, creating rigid-rod type molecules useful in molecular electronics and materials science.

Polymerization

The bifunctional nature of **1,11-dodecadiyne** makes it an excellent monomer for polymerization. For example, oxidative coupling (e.g., using Hay or Glaser conditions) can produce poly(dodecadiyne), a conjugated polymer with interesting electronic and optical properties.

Safety and Handling

- Hazards: **1,11-dodecadiyne** is considered an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[9]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent oxidative degradation.

Conclusion

1,11-dodecadiyne is a powerful and versatile molecular tool. Its linear, symmetric structure and the high reactivity of its terminal alkyne groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic identity is the critical first step toward its successful application in advanced materials, polymer synthesis, and the development of novel therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic strategies.

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